molecular formula C21H21BrF2N4O B1497964 CYP51-IN-8 CAS No. 1155361-06-0

CYP51-IN-8

货号: B1497964
CAS 编号: 1155361-06-0
分子量: 463.3 g/mol
InChI 键: AWICBISOCKDYTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CYP51-IN-8 is a useful research compound. Its molecular formula is C21H21BrF2N4O and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[(2-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWICBISOCKDYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655270
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-06-0
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Validation & Comparative

Validating Target Engagement of Novel CYP51 Inhibitors in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CYP51-IN-8: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound". Therefore, this guide provides a comprehensive framework for validating the cellular target engagement of any novel inhibitor of CYP51, using "this compound" as a placeholder for a hypothetical new chemical entity. The principles, protocols, and comparative data presented herein are applicable to the broader class of CYP51 inhibitors.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1][2] Its essential role in maintaining the integrity of fungal cell membranes has made it a primary target for antifungal drugs, most notably the azole class of inhibitors.[3][4] Validating that a novel compound, such as this compound, directly interacts with and engages CYP51 within the complex environment of a living cell is a critical step in drug discovery and development.[5] This process confirms the mechanism of action and provides essential data for establishing structure-activity relationships (SAR).

This guide offers a comparative overview of key methodologies for validating CYP51 target engagement in cells. It details experimental protocols, presents quantitative data for established inhibitors, and provides visualizations to clarify complex pathways and workflows.

The Ergosterol Biosynthesis Pathway: The Role of CYP51

CYP51 catalyzes the demethylation of lanosterol, a critical step in the production of ergosterol, the primary sterol in fungal cell membranes.[6][7][8] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1][3]

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Point of CYP51 Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol FFMAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->FFMAS CYP51 (Target of Inhibition) Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps Inhibitor This compound (or other azoles) Inhibitor->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway highlighting the critical role of CYP51.

Core Methodologies for Cellular Target Engagement

Several robust techniques can be employed to validate the interaction between a compound and its intracellular target. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay.

Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET Target Engagement Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[9][10]Ligand binding protects the target protein from proteolytic degradation.[11][12]Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by the compound.[13][14][15]
Compound Modification Not required.Not required.Requires a fluorescently labeled tracer specific to the target.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[9][16]Moderate throughput, suitable for validation and screening of smaller libraries.High-throughput compatible.[17]
Readout Western Blot, ELISA, Mass Spectrometry, or proximity-based assays (e.g., AlphaLISA).[16][18]Western Blot or Mass Spectrometry.[12]Bioluminescence Resonance Energy Transfer (BRET) signal measured on a plate reader.[17]
Cellular Context Can be performed in intact cells, cell lysates, or tissues.[18][19]Typically performed in cell lysates.[11][12]Performed in live cells.[13][14]
Key Advantage Label-free and applicable to native proteins in a physiological context.[10]Does not require compound modification and is independent of the molecule's mechanism of action.[20]Provides quantitative binding affinity and residence time data in live cells.[15][21]
Key Limitation Not all ligand binding events result in a significant thermal shift.[22]The degree of protection from proteolysis can be subtle and variable.Requires genetic modification of the target protein and development of a specific fluorescent tracer.[13]

Quantitative Data for Known CYP51 Inhibitors

The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of several commercially available CYP51 inhibitors against Candida albicans CYP51 (CaCYP51). This data provides a benchmark for the expected potency of novel inhibitors like this compound.

CompoundAssay TypeIC50 (µM)Kd (nM)Reference(s)
Fluconazole CYP51 Reconstitution Assay0.31 - 0.647,000[23]
Itraconazole CYP51 Reconstitution Assay~0.510 - 26[23]
Ketoconazole CYP51 Reconstitution Assay0.4 - 0.610 - 26[23]
Voriconazole CYP51 Reconstitution Assay-10 - 26[23]
Clotrimazole Spectral Titration-1.3[2]
Econazole Spectral Titration-1.3[2]

Note: IC50 and Kd values can vary depending on the specific assay conditions, CYP51 ortholog, and the presence of other cellular components.

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10]

CETSA_Workflow start Culture cells expressing CYP51 treat Treat cells with this compound or Vehicle (DMSO) start->treat heat Heat cell suspension across a temperature gradient treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect quantify Quantify soluble CYP51 (Western Blot, ELISA, etc.) collect->quantify analyze Analyze data to determine thermal shift (ΔTm) quantify->analyze end Target Engagement Confirmed analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Cell Culture and Treatment:

    • Culture cells known to express CYP51 (e.g., a relevant fungal strain or a mammalian cell line overexpressing CYP51) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[18][24]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method suitable for membrane proteins. This may involve freeze-thaw cycles followed by sonication or the addition of a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) to the lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[24]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble CYP51 in each sample by Western blotting using a specific anti-CYP51 antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities for CYP51 and the loading control.

    • Normalize the CYP51 signal to the loading control.

    • Plot the normalized signal against the temperature to generate melt curves for the vehicle- and this compound-treated samples.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm). A positive ΔTm indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[11][12]

DARTS_Workflow start Prepare cell lysate containing CYP51 treat Incubate lysate with this compound or Vehicle (DMSO) start->treat digest Add protease (e.g., thermolysin, pronase) for limited digestion treat->digest stop Stop digestion (e.g., by adding EDTA or heating) digest->stop analyze Analyze protein degradation by SDS-PAGE and Western Blot stop->analyze end Target Engagement Confirmed by Protected CYP51 Band analyze->end

Caption: Drug Affinity Responsive Target Stability (DARTS) experimental workflow.

  • Lysate Preparation:

    • Harvest cells expressing CYP51 and lyse them in a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) to solubilize membrane proteins.[11] Avoid harsh detergents like SDS.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1-2 hours at room temperature or 4°C.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each aliquot. The optimal protease and its concentration need to be determined empirically to achieve partial digestion of the total protein content.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CYP51 antibody to visualize the amount of intact, protected CYP51.

  • Data Analysis:

    • Compare the intensity of the full-length CYP51 band in the this compound-treated samples to the vehicle control. Increased band intensity in the presence of the inhibitor indicates protection from proteolysis and thus, target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[13][14][15] It requires the expression of the target protein as a fusion with NanoLuc® luciferase and the use of a fluorescent tracer that binds to the target.

NanoBRET_Workflow start Transfect cells with CYP51-NanoLuc® fusion construct culture Culture transfected cells start->culture add_tracer Add fluorescent tracer to cells culture->add_tracer add_compound Add this compound or Vehicle (DMSO) add_tracer->add_compound incubate Incubate to allow for competitive binding add_compound->incubate add_substrate Add NanoLuc® substrate incubate->add_substrate measure Measure luminescence at two wavelengths (donor and acceptor) add_substrate->measure calculate Calculate BRET ratio measure->calculate analyze Analyze dose-dependent decrease in BRET ratio calculate->analyze end Target Engagement and Affinity Determined analyze->end

Caption: NanoBRET™ Target Engagement Assay experimental workflow.

  • Construct Generation and Cell Line Development:

    • Create a mammalian expression vector encoding human or fungal CYP51 fused to NanoLuc® luciferase (either N- or C-terminal fusion).

    • Transfect a suitable cell line (e.g., HEK293T) with the construct and select for stable expression.

  • Assay Setup:

    • Plate the CYP51-NanoLuc® expressing cells in a white, 96- or 384-well plate.

    • Prepare serial dilutions of this compound.

    • Add the fluorescent tracer (a specific CYP51 ligand conjugated to a fluorophore) to the cells at a predetermined optimal concentration.

    • Immediately add the dilutions of this compound or a vehicle control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).[17]

    • Add the NanoBRET™ substrate to the wells.

    • Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader equipped with appropriate filters.[17]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the cellular affinity of the compound for CYP51.

Conclusion

Validating the cellular target engagement of a novel CYP51 inhibitor is a critical step in its development as a potential therapeutic. The choice of methodology depends on various factors, including the availability of reagents, required throughput, and the specific questions being addressed. CETSA and DARTS offer the advantage of being label-free and can be performed with the unmodified compound. NanoBRET, on the other hand, provides highly quantitative data on binding affinity and residence time in a live-cell format but requires more upfront development. By employing one or more of these orthogonal approaches, researchers can confidently confirm the on-target activity of novel CYP51 inhibitors, providing a solid foundation for further preclinical and clinical investigation.

References

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